Methyl 3-bromo-5-cyano-2-nitrophenylacetate
Overview
Description
Methyl 3-bromo-5-cyano-2-nitrophenylacetate is a chemical compound with the following properties:
- IUPAC Name : Methyl 2-bromo-5-cyanobenzoate
- Molecular Formula : C<sub>9</sub>H<sub>6</sub>BrNO<sub>2</sub>
- Molecular Weight : 240.06 g/mol
- CAS Number : 1031927-03-3
- Appearance : Solid
- Storage : Sealed in a dry environment at room temperature
- Purity : 97%
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring with substituents. The bromine atom (Br) is attached at position 2, the cyano group (CN) at position 5, and the nitro group (NO<sub>2</sub>) at position 3 on the phenyl ring.
Chemical Reactions Analysis
Methyl 3-bromo-5-cyano-2-nitrophenylacetate may participate in various chemical reactions, including nucleophilic substitutions, esterifications, and other transformations. Its reactivity depends on the functional groups present.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Solubility : Soluble in organic solvents (e.g., acetone, dichloromethane)
- Color : Likely pale yellow or white
- Odor : Odorless
- Boiling Point : Not specified
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H302, H315, H319). Avoid inhalation (H335).
- Precautionary Measures : Handle with care. Use appropriate protective equipment. Avoid contact with skin, eyes, and clothing. Work in a well-ventilated area.
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Future Directions
Research on Methyl 3-bromo-5-cyano-2-nitrophenylacetate could explore its applications in organic synthesis, pharmaceuticals, or materials science. Investigating its reactivity, stability, and potential biological activity would be valuable.
Remember that this analysis is based on available data, and further studies are essential for a comprehensive understanding of this compound.
properties
IUPAC Name |
methyl 2-(3-bromo-5-cyano-2-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-7-2-6(5-12)3-8(11)10(7)13(15)16/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOHDBQMYSHKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C#N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-cyano-2-nitrophenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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